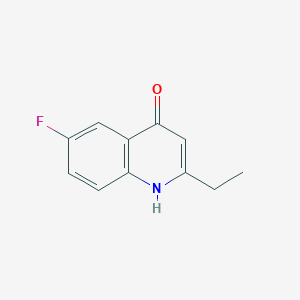

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEVEYVRFMAFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Quinoline and 1,4 Dihydroquinolin 4 One Architectures in Chemical Research

The quinoline (B57606) and 1,4-dihydroquinolin-4-one ring systems are privileged structures in the realm of chemical and pharmaceutical research. drugbank.comnih.gov Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif found in numerous natural products, particularly alkaloids, and a vast array of synthetic molecules with diverse pharmacological activities. nih.gov Its derivatives have been investigated for a wide range of applications, including as antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory agents. drugbank.comnih.gov

The 1,4-dihydroquinolin-4-one core, a partially saturated derivative of quinoline, retains much of the biological potential of the parent quinoline structure while offering different physicochemical properties. nih.gov This scaffold is a key component of the highly successful quinolone class of antibiotics. nih.gov Beyond antibacterial applications, derivatives of 1,4-dihydroquinolin-4-one have demonstrated potential as anticancer and anti-inflammatory agents, making this a versatile framework for drug discovery. nih.govnih.gov The presence of a ketone group and an endocyclic nitrogen atom provides sites for chemical modification, allowing for the fine-tuning of the molecule's biological and pharmacokinetic profiles.

Rationale for Strategic Fluorine and Ethyl Group Substitutions

The specific substitution pattern of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one is not arbitrary; it is the result of strategic design aimed at enhancing the molecule's properties as a research scaffold. The placement of a fluorine atom at the C-6 position and an ethyl group at the C-2 position are key modifications to the 1,4-dihydroquinolin-4-one core.

The placement of an ethyl group at the C-2 position of the dihydroquinolinone core is another important modification. The nature of the substituent at the C-2 position can significantly influence the biological activity of quinoline (B57606) derivatives. korea.ac.kr An alkyl group, such as ethyl, can modulate the lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and pharmacokinetic properties. Increased lipophilicity can, in some cases, enhance cell permeability. korea.ac.kr The specific choice of an ethyl group represents a balance between increasing lipophilicity and maintaining a manageable molecular size. The structure-activity relationship studies on various C-2 substituted quinolines have shown that even small alkyl groups can lead to significant changes in biological activity, highlighting the importance of this position for molecular design. korea.ac.kr

Overview of Current Research Trajectories for Analogues

Cyclization-Based Synthetic Strategies

Cyclization reactions represent the cornerstone of quinolin-4-one synthesis, involving the formation of the heterocyclic ring from acyclic precursors. These strategies are valued for their efficiency and ability to construct the core scaffold in a single key step.

Cyclization of 2-Aminoacetophenone Derivatives with Fluorinated Aldehydes

The Friedländer annulation and related condensations provide a direct route to quinolines through the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. In the context of this compound, this involves the cyclocondensation of a 2-amino-5-fluoroacetophenone derivative. The reaction is typically catalyzed by an acid or base. The process involves an initial aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring.

The general mechanism proceeds through the formation of a β-amino-α,β-unsaturated ketone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the aniline (B41778) nitrogen onto the ketone carbonyl, followed by elimination of water.

Acid-Catalyzed Cyclization of 2-Aminochalcones

The intramolecular cyclization of 2'-aminochalcones is a well-established method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This reaction typically proceeds via an intramolecular aza-Michael addition under acidic or basic conditions. For the synthesis of the target compound, a 2'-amino-5'-fluorochalcone derivative would be the necessary precursor. The use of acid catalysts such as a mixture of phosphoric acid (H₃PO₄) and acetic acid (AcOH) can facilitate this cyclization. researchgate.net Microwave irradiation in the presence of silica (B1680970) chloride has also been reported as a fast and efficient method for this transformation under solvent-free conditions, often leading to excellent yields in minutes. researchgate.net

| Catalyst/Condition | Reaction Time | Yield | Benefits |

| H₃PO₄ and AcOH (1:1) / reflux | N/A | Good | Standard laboratory conditions researchgate.net |

| Silica chloride / Microwave | 3–6 min | >90% | Fast, mild, solvent-free, high yield researchgate.net |

Approaches Utilizing Isatins and Alkynes for 4-Quinolone Synthesis

Isatins serve as versatile building blocks in heterocyclic synthesis. An efficient, transition-metal-free oxidative cyclization reaction between isatins and alkynes has been developed for the synthesis of structurally diverse 4-quinolones. organic-chemistry.orgrsc.org This method typically employs an oxidant such as tert-butyl hydroperoxide (TBHP) and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). rsc.orgmdpi.com The reaction is compatible with a range of substituted isatins, including those with electron-donating and electron-withdrawing groups, providing the desired products in excellent yields. rsc.org This strategy offers a facile route to 3-carboxylate-4-quinolones. rsc.org

The proposed mechanism involves the base-mediated opening of the isatin (B1672199) ring, followed by addition to the alkyne and subsequent oxidative cyclization to furnish the quinolone scaffold. This approach is noted for its operational simplicity and high efficiency. organic-chemistry.orgrsc.org

Decarboxylative Cyclization Protocols from Isatoic Anhydrides or Isatins

Isatoic anhydrides are valuable precursors for quinolin-4-one synthesis through decarboxylative cyclization reactions. mdpi.com These reactions involve the condensation of the isatoic anhydride (B1165640) with a compound containing an active methylene (B1212753) group, such as a β-ketoester or a related nitrile. researchgate.netresearchgate.net The reaction often proceeds under basic conditions, with the isatoic anhydride acting as an acylating agent after the loss of carbon dioxide. nih.gov A modified Coppola quinoline synthesis utilizes the one-pot acylation of ethyl acetoacetate (B1235776) with isatoic anhydrides, followed by dehydrative intramolecular cyclization. nih.govnih.gov

An efficient method mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave conditions has been developed for the synthesis of substituted 4-quinolones from isatoic anhydrides and aroyl/alkoylacetonitriles. researchgate.netresearchgate.net This protocol is characterized by mild conditions, short reaction times, and good to excellent yields. researchgate.netresearchgate.net In some procedures, isatin can be converted in situ to isatoic anhydride, which then reacts to form the quinolin-4-one. mdpi.com

| Reagents | Mediator/Conditions | Key Features |

| Isatoic Anhydride, Ethyl Acetoacetate | Sodium Hydroxide, DMA, Heat | One-pot acylation and cyclization nih.govnih.gov |

| Isatoic Anhydride, Aroyl/Alkoylacetonitriles | DABCO, Microwave | Mild conditions, short reaction times, good yields researchgate.netresearchgate.net |

| Isatin, 1,3-Dicarbonyl Compound | TBHP, DMSO | In situ formation of isatoic anhydride mdpi.com |

Catalytic Annulation Reactions for Dihydroquinolinone Scaffolds

Modern synthetic chemistry heavily relies on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. Catalytic annulation reactions, particularly those employing transition metals, have become indispensable for the synthesis of dihydroquinolinone scaffolds.

Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds, which are crucial steps in the synthesis of numerous heterocyclic compounds, including quinolinones. bohrium.comrsc.orgresearchgate.net Palladium-catalyzed carbonylative cyclization reactions offer a powerful method for constructing dihydroquinolin-4-one and dihydroquinolin-2-one skeletons. researchgate.netnih.govacs.org These reactions often utilize a carbon monoxide (CO) source to introduce the carbonyl group into the heterocyclic ring. mdpi.com

In a typical carbonylative approach, a palladium catalyst facilitates the coupling of an aryl halide (e.g., a substituted 2-iodoaniline) with an alkyne in the presence of CO. mdpi.com Molybdenum hexacarbonyl [Mo(CO)₆] can be used as a solid, easier-to-handle source of CO. mdpi.com The reaction proceeds through a sequence of steps including oxidative addition, CO insertion, alkyne insertion, and reductive elimination to form the quinolone ring. mdpi.com

Another advanced strategy is the palladium-catalyzed cascade radical cyclization and carbonylation of enynes. For instance, 1,7-enynes can react with perfluoroalkyl iodides and a CO source, such as benzene-1,3,5-triyl triformate (TFBen), to construct 3,4-dihydroquinolin-2(1H)-one skeletons. researchgate.netacs.org While this produces the 2-one isomer, the underlying principles of palladium-catalyzed C-C and C-N bond formation and carbonylation are directly relevant to the synthesis of dihydroquinolinone scaffolds in general. researchgate.netnih.govacs.org These methods are valued for their ability to build molecular complexity rapidly from simple starting materials in a single pot. researchgate.net

Gold-Catalyzed Intramolecular Hydroarylation of N-Propargylanilines

Gold-catalyzed intramolecular hydroarylation has emerged as a powerful method for constructing quinoline frameworks. bohrium.comorganic-chemistry.org This approach typically involves the cyclization of N-propargylanilines, where a gold catalyst activates the alkyne moiety towards nucleophilic attack by the aniline ring. nih.gov The reaction proceeds via a 6-endo-dig cyclization, affording 1,2-dihydroquinoline (B8789712) derivatives which can be subsequently oxidized to the corresponding quinolin-4-one. nih.govunitus.it

The choice of the gold catalyst and its ligands can significantly influence the reaction's efficiency and regioselectivity. nih.gov For instance, Au(I) complexes are commonly employed to facilitate the intramolecular hydroarylation (IMHA) reaction. nih.govunitus.it The mechanism is believed to proceed through a Friedel-Crafts-type pathway. nih.gov This method offers a direct route to functionalized dihydroquinolines under mild conditions. bohrium.comorganic-chemistry.org A notable advantage is the compatibility with various functional groups and the potential for catalyst tuning to control site-selectivity in meta-substituted anilines. nih.gov

Table 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Propargylanilines

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Au(I) complexes | N-ethoxycarbonyl protected-N-propargylanilines | Functionalized 1,2-dihydroquinolines | Good to high | nih.gov |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed methods provide a direct and efficient pathway for the synthesis of 4-quinolones from readily available starting materials like anilines and alkynes. organic-chemistry.orgnih.gov This approach circumvents the harsh conditions and limited substrate scope associated with classical methods. organic-chemistry.org The reaction typically involves the intermolecular cyclization of anilines and alkynes, facilitated by a copper catalyst such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). organic-chemistry.org

The reaction conditions are generally mild, and the methodology demonstrates high functional-group tolerance, making it suitable for a wide range of substituted anilines and alkynes. organic-chemistry.orgnih.govacs.org Mechanistic studies suggest a process involving copper-mediated alkyne activation, followed by hydroamination to form an enamine intermediate, which then undergoes cyclization to yield the 4-quinolone product. organic-chemistry.org The process is often scalable, allowing for gram-scale synthesis without a significant loss in yield. organic-chemistry.orgnih.gov Other copper-catalyzed routes include the heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones. organic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of 4-Quinolones

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ | Anilines and Alkynes | DCE | 120°C | Up to 89% | organic-chemistry.org |

Other Transition Metal-Catalyzed Processes for 4-Quinolones

Besides gold and copper, other transition metals such as palladium, cobalt, and iron have been effectively utilized in the synthesis of 4-quinolones. organic-chemistry.orgias.ac.in Palladium-catalyzed reactions, for instance, are widely employed. mdpi.com One common palladium-catalyzed approach is the carbonylative Sonogashira/cyclization sequence of 2-iodoanilines and alkynes. organic-chemistry.org This can be performed using molybdenum hexacarbonyl as a solid source of carbon monoxide, sometimes under microwave irradiation to accelerate the reaction. organic-chemistry.org Another palladium-catalyzed method involves a tandem amination approach from o-haloaryl acetylenic ketones and primary amines. organic-chemistry.org

Cobalt(III)-catalyzed C-H coupling of enaminones with dioxazolones has also been reported as an efficient route to quinolone scaffolds. organic-chemistry.org Iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones provides another pathway to a broad range of 4-quinolones. organic-chemistry.org These diverse transition metal-catalyzed methods highlight the versatility of this approach in constructing the quinolone core structure. researchgate.net

Povarov Reaction and [4+2] Cycloaddition Strategies for Dihydroquinolin-4(1H)-one Scaffolds

The Povarov reaction is a powerful tool for synthesizing tetrahydroquinoline derivatives, which are precursors to dihydroquinolin-4(1H)-ones. eurekaselect.comresearchgate.net It is classified as a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine (the aza-diene) and an electron-rich alkene (the dienophile). nih.govsci-rad.com The reaction is typically catalyzed by Lewis or Brønsted acids. eurekaselect.comsci-rad.com A significant advancement was the development of a one-pot, three-component version involving an aniline, an aldehyde, and an alkene, which avoids the pre-formation of the imine. eurekaselect.comresearchgate.net

The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (Pictet-Spengler type). researchgate.net Variations of this reaction, such as the aza-vinylogous Povarov reaction, allow for the synthesis of highly functionalized tetrahydroquinolines. nih.gov Other [4+2] cycloaddition strategies, including photoinduced reactions of vinyldiazo compounds, have also been developed for constructing heterocyclic rings that can serve as precursors to the quinolinone scaffold. nih.govrsc.org

Metal-Free Oxidative Cyclization Methods for Quinolinone Derivatives

In the pursuit of more sustainable synthetic methods, several metal-free oxidative cyclization strategies for quinolinone derivatives have been developed. mdpi.com These methods avoid the use of often expensive and toxic transition metal catalysts. nih.gov One such approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.orgfrontiersin.org This reaction can be promoted by an acid like p-toluenesulfonic acid (TsOH) and an oxidant such as potassium persulfate (K₂S₂O₈). frontiersin.orgfrontiersin.org The proposed mechanism involves a transamination, followed by oxidation, intramolecular cyclization, and subsequent dehydration and oxidative aromatization to yield the quinoline product. frontiersin.org

Another metal-free method is the intramolecular oxidative cyclization mediated by ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) for constructing fused polycyclic quinazolinone derivatives from 2-aminobenzamides. chemistryviews.org Iodine has also been used as a catalyst in the synthesis of quinoline derivatives from 2-styrylanilines and other starting materials, offering an environmentally friendly approach to C-H bond functionalization and C-C/C-N bond formation. nih.gov

Green Chemistry Principles in the Synthesis of Fluoroquinolinones

Green chemistry principles are increasingly being integrated into the synthesis of fluoroquinolones to minimize environmental impact. ijbpas.com This involves the use of safer solvents, reducing energy consumption, and designing more atom-economical reactions. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry, significantly accelerating the synthesis of quinolone derivatives. ijbpas.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. orientjchem.orgconicet.gov.ar This rapid and uniform heating often leads to higher yields and cleaner reaction profiles with fewer by-products. nih.govconicet.gov.ar

Microwave-assisted protocols have been successfully applied to various steps in quinolone synthesis, including the Gould-Jacobs reaction, which is a classical method for creating the quinolin-4-one backbone. conicet.gov.ar For example, the synthesis of ethyl-quinolon-4-one-3-carboxylates from anilines and diethyl-ethoxymethylenemalonate is significantly more efficient under microwave irradiation. conicet.gov.ar This technology aligns with green chemistry principles by improving energy efficiency and often allowing for solvent-free reactions. ijbpas.comnih.gov The application of microwaves has been shown to be beneficial in palladium-catalyzed reactions and in the hydrolysis of quinolone esters to their corresponding carboxylic acids. organic-chemistry.orgconicet.gov.ar

Development of Solvent-Free and Green Solvent (Water/Ethanol) Reaction Systems

In recent years, the principles of green chemistry have steered synthetic methodologies towards minimizing or eliminating the use of hazardous solvents. For the synthesis of quinolinone derivatives, this has led to the exploration of solvent-free conditions and the use of environmentally benign solvents like water and ethanol.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, to initiate the chemical transformation. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of solvent-free Gould-Jacobs and Conrad-Limpach-Knorr type reactions for quinolinone synthesis is a promising area of investigation.

The use of green solvents, particularly water and ethanol, has gained considerable traction. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Ethanol, derivable from renewable resources, is also a preferred green solvent. Research on the synthesis of various quinoline and quinolinone derivatives has demonstrated the feasibility of conducting key reaction steps, such as cyclization, in these media. These approaches often lead to simplified work-up procedures and a reduced environmental footprint. The development of water-tolerant catalysts is crucial for the success of these aqueous-based synthetic routes.

Implementation of Catalyst-Free and Environmentally Benign Catalytic Systems

The move towards more sustainable chemical synthesis has also spurred the development of catalyst-free reaction conditions and the use of environmentally benign catalysts. While some traditional methods for quinolinone synthesis rely on harsh catalysts, contemporary research focuses on milder and more sustainable alternatives. nih.govnih.govresearchgate.net

Catalyst-free approaches often utilize thermal or microwave-assisted conditions to drive the reaction forward. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher purity of the products without the need for a catalyst.

In terms of environmentally benign catalysts, solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, offer advantages like reusability, reduced corrosion, and easier separation from the reaction mixture. Furthermore, organocatalysis, which employs small organic molecules as catalysts, represents a green alternative to metal-based catalysts, avoiding issues of metal toxicity and contamination of the final product. For the synthesis of quinoline derivatives, various environmentally friendly catalysts have been reported to be effective. nih.govnih.gov

| Catalyst Type | Examples | Advantages |

| Benign Metal Catalysts | Iron (e.g., FeCl3) nih.govnih.gov | Low cost, low toxicity, readily available. |

| Solid Acid Catalysts | Zeolites, Clays | Reusable, non-corrosive, easy separation. |

| Organocatalysts | Proline, Thiourea derivatives | Metal-free, low toxicity, often biodegradable. |

Stereoselective Synthetic Approaches for Dihydroquinolinone Analogues

The synthesis of enantiomerically pure dihydroquinolinone analogues is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several stereoselective synthetic strategies have been developed to address this challenge.

One prominent approach is the use of chiral catalysts in reactions that create the stereocenter. For instance, iridium-catalyzed asymmetric hydrogenation of quinolines has been shown to produce chiral 1,4-dihydroquinolines with high enantioselectivity. rsc.org This method involves the use of a chiral ligand complexed to the metal center, which directs the hydrogenation to one face of the substrate.

Another powerful technique is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. This has been successfully applied to the synthesis of chiral 1,2- and 1,4-dihydroquinolines. rsc.org

Furthermore, the use of chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective reaction and then subsequently removed, is a well-established method for asymmetric synthesis. For dihydroquinolinones, this could involve attaching a chiral group to the nitrogen atom to control the stereochemical outcome of a cyclization or functionalization step.

Derivatization Strategies for Targeted Structural Modification and Analysis

Functionalization at Various Positions of the Quinoline Ring (N-1, C-2, C-3, C-6, C-7, C-8)

The ability to selectively introduce functional groups at various positions of the quinoline ring is crucial for structure-activity relationship (SAR) studies and for optimizing the properties of lead compounds.

N-1 Position: The nitrogen atom can be readily alkylated or acylated to introduce a wide range of substituents. This is often a key step in the synthesis of quinolone antibiotics, where the N-1 substituent plays a critical role in their biological activity.

C-2 Position: The C-2 position can be functionalized through various methods, including lithiation followed by reaction with an electrophile. The presence of the ethyl group in the target compound is a result of such a synthetic strategy.

C-3 Position: The C-3 position is often part of a carboxylic acid or ester group in many biologically active quinolones, which can be further modified.

C-6 Position: The fluorine atom at the C-6 position is a common feature in many fluoroquinolone antibiotics and is crucial for their activity. While direct functionalization at this position on the pre-formed ring is challenging, its introduction is typically achieved by starting with a correspondingly substituted aniline precursor.

C-7 Position: The C-7 position is a common site for derivatization to modulate the pharmacokinetic and pharmacodynamic properties of quinolones. For example, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared by forming an azide (B81097) at the C-7 position, followed by reduction to an amine and subsequent acylation. thieme-connect.de

C-8 Position: Functionalization at the C-8 position can be achieved through directed ortho-metalation or C-H activation strategies. thieme-connect.de

| Position | Functionalization Strategy | Example of Introduced Group |

| N-1 | Alkylation | Ethyl, Cyclopropyl |

| C-2 | Grignard/Organolithium addition | Alkyl, Aryl |

| C-3 | Esterification/Amidation | Various esters and amides |

| C-6 | Nucleophilic Aromatic Substitution (on precursor) | Fluoro, Chloro |

| C-7 | Nucleophilic Aromatic Substitution | Amines, Amides, Ethers |

| C-8 | Directed Metalation/C-H Activation | Halogens, Alkyl groups |

Preparation of Diastereomers for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of a chiral compound is a critical aspect of its characterization. A common method for this is the preparation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated and quantified by standard chromatographic techniques like HPLC or NMR spectroscopy.

This is typically achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), which is itself enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. For a chiral dihydroquinolinone, if it possesses a reactive functional group such as a carboxylic acid or an amine, it can be reacted with a chiral alcohol or a chiral acid, respectively, to form diastereomeric esters or amides.

Once the diastereomers are formed, their relative amounts can be determined, which directly corresponds to the enantiomeric ratio of the original sample. The choice of the chiral derivatizing agent is crucial and is often selected to maximize the difference in the chromatographic retention times or the chemical shifts in the NMR spectrum of the resulting diastereomers, allowing for accurate quantification. researchgate.net

Elucidation of Reaction Pathways and Intermediates (e.g., Stepwise Mechanisms, Ketene (B1206846) Intermediates)

The construction of the 4-quinolone ring system often proceeds through well-established reaction pathways, with the Gould-Jacobs reaction being a classic and relevant example for understanding the formation of compounds like this compound. mdpi.comwikipedia.org This method involves a series of steps, including the formation of a key ketene intermediate. mdpi.com

The synthesis typically begins with the condensation of a substituted aniline, in this case, 4-fluoroaniline, with a diethyl ethoxymethylenemalonate derivative. This initial step forms an anilidomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate is a critical step where a ketene is proposed to be generated in situ. mdpi.com The intramolecular cyclization of the ketene onto the aromatic ring, followed by tautomerization, leads to the formation of the 4-hydroxyquinoline (B1666331) core structure, which exists in equilibrium with the more stable 4-quinolone form. wikipedia.org

Table 1: Key Steps and Intermediates in the Gould-Jacobs Synthesis of a 4-Quinolone Core

| Step | Reactants | Key Intermediate | Product of Step |

| 1. Condensation | 4-fluoroaniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | Diethyl 2-((4-fluoroanilino)methylene)malonate |

| 2. Thermal Cyclization | Diethyl 2-((4-fluoroanilino)methylene)malonate | Ketene intermediate | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate |

| 3. Saponification | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Carboxylate salt | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid |

| 4. Decarboxylation | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | - | 6-Fluoro-1,4-dihydroquinolin-4-one |

Subsequent N-alkylation with an ethyl group would then yield the final product, this compound. The stepwise nature of this reaction allows for the isolation and characterization of intermediates, providing strong evidence for the proposed mechanism.

Studies of Radical-Mediated Cyclization Mechanisms

While less common for the direct synthesis of the core 4-quinolone structure, radical-mediated reactions offer powerful methods for the functionalization and construction of related heterocyclic systems. Studies on radical cyclizations provide insights into alternative pathways for forming C-C and C-N bonds in quinoline derivatives. rsc.orgnih.govwikipedia.org

In the context of quinolone synthesis, radical cyclization might be employed to introduce substituents or to construct fused ring systems. For instance, a radical can be generated on a side chain attached to the quinolone core, which then undergoes an intramolecular addition to a double or triple bond, leading to a new cyclic structure. wikipedia.org While direct radical-mediated cyclization to form the primary 4-quinolone ring of this compound is not the standard approach, understanding these mechanisms is crucial for developing novel derivatives.

A plausible, though not widely utilized, scenario could involve the generation of an aryl radical on a suitably substituted benzene (B151609) derivative, which could then undergo cyclization. However, the efficiency and selectivity of such a process would need to be carefully controlled to favor the desired 6-endo or 5-exo cyclization pathway. wikipedia.org More commonly, radical reactions are used for C-H functionalization of a pre-formed quinoline scaffold. researchgate.net

Detailed Catalytic Reaction Mechanism Studies

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of 4-quinolones, including this compound, has benefited significantly from the development of transition-metal-catalyzed reactions, particularly those involving palladium and copper. rsc.orgnih.govnih.gov

Palladium-Catalyzed Synthesis:

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by carbonylative cyclization, provide a versatile route to 4-quinolones. mdpi.comnih.gov A typical mechanism involves several key steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (e.g., 2-iodo-4-fluoroaniline).

Sonogashira Coupling: The resulting arylpalladium(II) complex reacts with a terminal alkyne.

Carbon Monoxide Insertion: Carbon monoxide inserts into the palladium-carbon bond.

Intramolecular Cyclization: The acylpalladium intermediate undergoes an intramolecular attack by the aniline nitrogen.

Reductive Elimination: The catalyst is regenerated, and the 4-quinolone product is released.

Table 2: Plausible Mechanistic Steps in Palladium-Catalyzed 4-Quinolone Synthesis

| Step | Description | Key Intermediate |

| 1 | Oxidative addition of 2-iodo-4-fluoroaniline to Pd(0) | Arylpalladium(II) complex |

| 2 | Reaction with an ethyl-containing alkyne (Sonogashira coupling) | Alkenylpalladium complex |

| 3 | Insertion of carbon monoxide | Acylpalladium complex |

| 4 | Intramolecular nucleophilic attack by the amino group | Palladacycle |

| 5 | Reductive elimination | This compound + Pd(0) |

This catalytic cycle allows for the construction of the quinolone core in a highly efficient and atom-economical manner. nih.gov

Copper-Catalyzed Synthesis:

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of quinolones. nih.govacs.orgmdpi.com These reactions often proceed through a different mechanistic manifold compared to their palladium-catalyzed counterparts. For instance, copper can catalyze the amidation of o-halophenones, followed by a base-mediated Camps cyclization to yield 4-quinolones. acs.org

A proposed mechanism for a copper-catalyzed cyclization might involve the coordination of the copper catalyst to both the nitrogen and a suitable functional group on the side chain, facilitating the ring-closing step. The Lewis acidic nature of the copper catalyst can activate substrates towards nucleophilic attack, promoting the cyclization process. mdpi.comresearchgate.net

Computational Chemistry and Chemoinformatics in the Research of Fluoroquinolinones

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of fluoroquinolinones, DFT calculations are instrumental in understanding the conformational behavior, stability, and reactivity of these compounds. For instance, studies on fluoroquinolone precursors have utilized the B3LYP/6-311++G** computational protocol to analyze the impact of different substituents on the molecule's conformational preferences and spectral behavior. rsc.org Such analyses have revealed that intramolecular hydrogen bonds are crucial for the energetic stability of certain conformers. rsc.org

DFT calculations allow for the determination of various molecular properties and reactivity descriptors, which are essential for predicting the behavior of fluoroquinolinones. nih.gov These descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. researchgate.net

For fluoroquinolones, DFT has been employed to study the electronic structure and physicochemical properties, providing insights into their interactions with biological targets. nih.gov The B3LYP functional with various basis sets is commonly used to optimize molecular geometries and predict spectroscopic properties. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) can further be used to predict absorption spectra. nih.govresearchgate.net While specific DFT studies on 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds like ciprofloxacin (B1669076) and other quinolinone derivatives are highly applicable. researchgate.net These studies help in understanding how the ethyl and fluoro substituents on the quinolinone core influence its electronic properties and, consequently, its biological activity. nih.govresearchgate.net

| Computational Method | Calculated Properties | Significance in Fluoroquinolone Research |

|---|---|---|

| DFT (e.g., B3LYP/6-311++G**) | - Optimized molecular geometry

| - Predicts molecular stability and conformation

|

| TD-DFT | - Electronic absorption spectra | - Correlates computational data with experimental spectroscopic findings |

| MEP Analysis | - Molecular Electrostatic Potential maps | - Identifies sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. For fluoroquinolones, the primary antibacterial target is the bacterial DNA gyrase, a type II topoisomerase. rsc.org Molecular docking simulations are extensively used to understand the binding mechanisms of fluoroquinolone analogs within the active site of this enzyme. researchgate.net

These simulations help in visualizing and analyzing the key interactions between the ligand and the receptor at an atomic level. Common findings from docking studies of fluoroquinolones with DNA gyrase reveal the importance of:

Hydrogen Bonding: Interactions with specific amino acid residues in the quinolone resistance-determining region (QRDR) of the GyrA subunit are frequently observed. nih.gov

Pi-Pi Stacking: Aromatic interactions between the quinoline (B57606) ring system and the DNA bases are also crucial for stabilizing the ligand-target complex. nih.gov

Metal Ion Chelation: The carboxyl and keto groups at the C3 and C4 positions of the quinolone core are known to chelate a magnesium ion, which mediates the interaction with the enzyme and DNA.

While specific docking studies for this compound are not widely published, research on structurally similar compounds provides valuable insights. For example, docking studies on novel ciprofloxacin and sarafloxacin (B1681457) derivatives have shown a correlation between the docking scores and their experimentally determined antibacterial activities. researchgate.net Similarly, in silico analyses of various quinolone analogs have identified key amino acid residues such as Asp87, Thr88, and Arg91 in the DNA gyrase of E. coli as being critical for binding. rsc.org The binding affinity, often expressed as a docking score or binding energy, is used to rank and prioritize potential drug candidates for further investigation. nih.gov

| Target Protein | Key Interacting Residues/Components | Types of Interactions | Significance in Fluoroquinolone Research |

|---|---|---|---|

| Bacterial DNA Gyrase (GyrA subunit) | - Asp87, Thr88, Arg91

| - Hydrogen bonding

| - Elucidates the binding mode of inhibitors

|

| Topoisomerase IV | - Similar to DNA gyrase | - Hydrogen bonding

| - Provides insights into the dual-targeting mechanism of some fluoroquinolones |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For fluoroquinolones, QSAR studies are crucial for predicting the antibacterial potency of new derivatives and for guiding their rational design. researchgate.net

QSAR models are developed by correlating various molecular descriptors with the experimentally determined biological activity, such as the minimum inhibitory concentration (MIC). nih.gov These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, 2D autocorrelations, and connectivity indices. researchgate.net

3D Descriptors: Steric (e.g., CoMFA fields) and electronic (e.g., CoMSIA fields) properties. nih.gov

Both 2D-QSAR and 3D-QSAR models have been successfully applied to fluoroquinolone research. researchgate.netnih.gov For instance, a 2D-QSAR study on ciprofloxacin and norfloxacin (B1679917) derivatives identified that certain structural modifications could improve antibacterial activity. researchgate.net Another study on quinolone-triazole derivatives used DFT-calculated descriptors, such as partial atomic charges and the HOMO-LUMO energy gap, to build robust QSAR models for predicting activity against S. aureus and P. aeruginosa. nih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions, offering a more intuitive guide for lead optimization. nih.gov

The predictive power of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set. nih.gov A robust and predictive QSAR model can be a valuable tool for screening virtual libraries of compounds and prioritizing them for synthesis and biological evaluation. rsc.org

| QSAR Model Type | Commonly Used Descriptors | Key Findings for Fluoroquinolones |

|---|---|---|

| 2D-QSAR | - Topological indices

| - Establishes linear relationships between structural features and antibacterial activity.

|

| 3D-QSAR (CoMFA/CoMSIA) | - Steric fields

| - Provides 3D contour maps indicating favorable and unfavorable regions for substitution.

|

Chemoinformatics Techniques for Structural Characterization, Classification, and Lead Optimization

Chemoinformatics encompasses a range of computational methods used to analyze and manage chemical data. In the context of fluoroquinolone research, these techniques are vital for the structural characterization of compounds like this compound, their classification based on structural features, and the optimization of lead compounds. researchgate.net

One of the primary applications of chemoinformatics is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Tools like Molinspiration and Osiris Property Explorer are used to calculate key physicochemical properties and assess drug-likeness based on criteria such as Lipinski's rule of five. researchgate.netresearchgate.net These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug development. nih.gov

For fluoroquinolones, chemoinformatics studies have been conducted to evaluate their pharmacological and pharmacokinetic properties. researchgate.net For example, in silico analysis of ciprofloxacin, ofloxacin, lomefloxacin, and norfloxacin showed that they all adhere to Lipinski's rule of five and possess good pharmacological properties. researchgate.net Such studies also predict parameters like water solubility, Caco-2 permeability (an indicator of intestinal absorption), and potential for toxicity. researchgate.net

In lead optimization, chemoinformatics plays a crucial role by enabling the design of new analogs with improved properties. researchgate.net By analyzing the structure-activity relationships within a series of compounds, researchers can identify key pharmacophoric features and make targeted modifications to enhance potency and selectivity while maintaining a favorable ADMET profile. researchgate.net For instance, lead optimization studies on a set of fluoroquinolones identified hit molecules that were then used as templates to design novel analogs with improved binding energies and pharmacological properties. researchgate.netasm.org

| Chemoinformatics Application | Techniques/Tools | Key Predictions for Fluoroquinolones |

|---|---|---|

| Structural Characterization & Classification | - Molecular fingerprinting

| - Grouping of analogs based on structural similarity

|

| ADMET & Drug-Likeness Prediction | - Lipinski's rule of five analysis

| - Assessment of oral bioavailability

|

| Lead Optimization | - Structure-activity relationship (SAR) analysis

| - Identification of key structural modifications to improve potency and selectivity

|

Molecular Dynamics Studies for Investigating Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. In the research of fluoroquinolones, MD simulations provide detailed insights into the binding mechanisms of these drugs with their target, DNA gyrase, at an atomic level. researchgate.net

MD simulations can be used to:

Assess the Stability of Ligand-Receptor Complexes: By simulating the complex in a physiological environment (e.g., in a water box with ions), researchers can evaluate the stability of the binding pose predicted by molecular docking. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time is a common metric for assessing stability.

Characterize Conformational Changes: MD simulations can reveal how the binding of a fluoroquinolone induces conformational changes in the DNA gyrase enzyme and the DNA itself. rsc.org These dynamic changes are often crucial for the inhibitory action of the drug.

Analyze Intermolecular Interactions: The simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. researchgate.net

Calculate Binding Free Energies: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the snapshots from an MD trajectory to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

| MD Simulation Application | Key Analyses | Insights Gained for Fluoroquinolones |

|---|---|---|

| Binding Pose Stability | - Root-Mean-Square Deviation (RMSD) analysis | - Confirms the stability of docking-predicted binding modes |

| Conformational Dynamics | - Analysis of protein and ligand flexibility

| - Reveals conformational changes in DNA gyrase upon drug binding |

| Binding Free Energy Calculation | - MM/PBSA and MM/GBSA methods | - Provides a more accurate estimation of binding affinity compared to docking scores |

| Interaction Analysis | - Hydrogen bond analysis

| - Elucidates the key intermolecular interactions responsible for stable binding |

In Silico Screening Approaches for Compound Discovery and Prioritization

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. asm.org This approach is instrumental in the discovery and prioritization of new fluoroquinolone derivatives. rsc.org

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Large compound databases are docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity (docking score). nih.govnih.gov SBVS has been used to identify novel DNA gyrase inhibitors that are structurally distinct from known quinolones. nih.govasm.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structural information of known active ligands to identify new compounds with similar properties. nih.gov A common LBVS method is pharmacophore modeling, where a 3D arrangement of essential chemical features required for biological activity is created and used as a query to search compound databases. nih.govnih.gov

The virtual screening process is typically followed by a filtering step where chemoinformatics tools are used to assess the drug-likeness and ADMET properties of the hit compounds. rsc.org This helps to eliminate compounds with undesirable pharmacokinetic profiles early in the discovery pipeline. The final, prioritized list of compounds is then synthesized and subjected to experimental validation. nih.gov

For instance, a pharmacophore-based virtual screening of the ZINC database, followed by molecular docking and ADMET filtering, successfully identified novel inhibitors of S. epidermidis TcaR, a protein involved in biofilm formation. pusan.ac.kr Similarly, virtual screening has been used to design and identify novel fluoroquinolone analogs with potential activity against resistant strains of E. coli. rsc.org These examples highlight the power of in silico screening to accelerate the discovery of new antibacterial agents based on the fluoroquinolone scaffold.

| Screening Approach | Methodology | Application in Fluoroquinolone Research |

|---|---|---|

| Structure-Based Virtual Screening (SBVS) | - Molecular docking of large compound libraries to the 3D structure of DNA gyrase | - Identification of novel scaffolds for DNA gyrase inhibitors

|

| Ligand-Based Virtual Screening (LBVS) | - Pharmacophore modeling based on known active fluoroquinolones

| - Discovery of new compounds with similar pharmacophoric features to existing drugs

|

| Post-Screening Filtering | - ADMET prediction

| - Prioritization of hits with favorable drug-like properties for synthesis and experimental testing |

Structure Activity Relationship Sar Studies of 2 Ethyl 6 Fluoro 1,4 Dihydroquinolin 4 One Derivatives

Impact of Fluorine Substitution at C-6 on Research Properties

The introduction of a fluorine atom at the C-6 position of the quinolone ring is a hallmark of the fluoroquinolone class of antibacterials and is considered a critical enhancement over non-fluorinated analogues. Research has demonstrated that this substitution significantly boosts antibacterial potency. brieflands.com The C-6 fluoro substituent enhances the activity of these compounds by improving their ability to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. nih.gov

The key effects of the C-6 fluorine atom include:

Enhanced Enzyme Inhibition: The fluorine atom at C-6 improves the binding of the quinolone to the DNA-gyrase complex. nih.gov This enhanced interaction stabilizes the complex, which inhibits the re-ligation of cleaved DNA strands and ultimately leads to bacterial cell death. nih.gov

Increased Cell Penetration: The C-6 fluorine substituent can increase the lipophilicity of the molecule, which is believed to improve its penetration through the bacterial cell wall. brieflands.com

Broadened Activity Spectrum: The presence of the C-6 fluorine has been instrumental in expanding the spectrum of activity of quinolones, making them effective against a wider range of both Gram-positive and Gram-negative bacteria. mdpi.com The fluorine atom likely perturbs the electronic balance of the partially aromatic structure, strengthening pi-stacking interactions with the DNA bases. nih.gov

Influence of Substituents at C-2 (Ethyl group) and Other Key Positions (N-1, C-3, C-7) on Activity Profiles

While the C-6 fluorine is crucial, substituents at other key positions on the quinolone scaffold play a vital role in modulating the activity, spectrum, and pharmacokinetic properties of the derivatives.

C-2 Position (Ethyl Group): The specific compound of interest features an ethyl group at the C-2 position. In the context of antibacterial quinolones targeting DNA gyrase, this position is generally found to be optimal with a smaller hydrogen substituent. However, structure-activity relationship studies on 2-substituted quinolines have shown that modifications at this position are viable for generating other biological activities. For instance, in the development of antileishmanial agents, a propenyl-alcohol side chain at the C-2 position was found to be favorable. nih.gov

N-1 Position: The substituent at the N-1 position significantly influences the potency of the compound. While the parent compound has an ethyl group, other substituents have been shown to impart greater activity. A cyclopropyl group at N-1 is often considered optimal for enhancing activity against a broad range of bacteria. mdpi.com The change from an ethyl group to a cyclopropyl group can improve antimicrobial activity significantly. mdpi.com SAR studies against mycobacteria have established a clear hierarchy for the activity imparted by the N-1 substituent. acs.org

| N-1 Substituent | Relative Activity Ranking |

|---|---|

| tert-butyl | Most Active |

| cyclopropyl | Highly Active |

| 2,4-difluorophenyl | Active |

| ethyl | Moderately Active |

| cyclobutyl | Moderately Active |

| isopropyl | Least Active |

Data sourced from: Journal of Medicinal Chemistry acs.org

C-3 and C-4 Positions: The carboxylic acid group at the C-3 position and the ketone at the C-4 position are fundamental for the compound's primary mechanism of action. nih.govnih.gov These two groups form a keto-acid moiety that is essential for binding to the DNA-gyrase complex. This interaction is mediated through chelation with a noncatalytic magnesium ion, which acts as a bridge between the drug and the enzyme-DNA complex. nih.gov Consequently, modifications that remove or significantly alter this keto-acid functionality typically lead to a loss of activity. nih.gov

C-7 Position: The substituent at the C-7 position has a profound impact on the potency, antibacterial spectrum, and pharmacokinetic properties of the compound. nih.gov This position directly interacts with the DNA gyrase enzyme. nih.gov Common substituents include cyclic amines like piperazine and pyrrolidine rings. brieflands.comacs.org

A piperazine ring at C-7 generally increases potency against Gram-negative bacteria. brieflands.com

A pyrrolidine ring at this position can improve activity against Gram-positive bacteria. researchgate.net

Further substitutions on these rings can fine-tune the activity. For example, adding a benzenesulfonylamido group to the C-7 piperazinyl ring of ciprofloxacin (B1669076) was shown to enhance its activity against Streptococcus pneumoniae. nih.gov

Correlation between Specific Structural Modifications and Mechanistic Outcomes

Specific changes to the quinolone structure can lead to distinct mechanistic outcomes, sometimes shifting the compound's primary target or even transforming its therapeutic class.

The foundational mechanism for many quinolones involves the stabilization of the topoisomerase-DNA cleavage complex. nih.gov The C-3 carboxyl and C-4 ketone groups are the primary mediators of this interaction. nih.gov However, other structural elements dictate the specificity and efficiency of this process.

A key mechanistic insight is the role of the C-7 substituent in determining target selection within bacteria. For many fluoroquinolones, the primary target in Gram-negative bacteria is DNA gyrase, while in many Gram-positive bacteria, it is topoisomerase IV. Research has shown that the nature of the C-7 substituent is a critical factor in this target preference. For example, modifying the C-7 piperazinyl ring of ciprofloxacin with a benzenesulfonylamido group shifted its primary target in S. pneumoniae from topoisomerase IV to DNA gyrase. nih.gov This demonstrates that the C-7 position makes critical contacts that determine which enzyme is more effectively inhibited. nih.gov

Furthermore, structural modifications can pivot the biological activity of the quinolone scaffold away from antibacterial action entirely. By altering substituents, particularly at the C-7 and C-3 positions, researchers have successfully converted antibacterial quinolones into potent anticancer agents. nih.govualberta.ca These anticancer derivatives function by inhibiting eukaryotic topoisomerases, such as human topoisomerase II, in a manner analogous to their inhibition of bacterial topoisomerases. nih.govualberta.ca

Stereochemical Influences on Research Properties and Interactions

Stereochemistry can play a decisive role in the biological activity of quinolone derivatives, particularly when chiral centers are present in the substituents. The spatial arrangement of atoms can significantly affect how the molecule binds to its target enzyme.

A prominent example of stereochemical influence is found in the fluoroquinolone ofloxacin, which has a chiral center at the C-3 position of its oxazine ring (linking N-1 and C-8). Ofloxacin is a racemic mixture of two enantiomers, but its antibacterial activity resides almost exclusively in the S-(-) isomer, which is marketed as a separate drug, levofloxacin. mdpi.comresearchgate.net Levofloxacin is approximately twice as active as the racemic ofloxacin. mdpi.com

Stereoselectivity is also observed in derivatives with substituted C-7 rings. In a series of quinolones with a 7-(3'-aminomethylpyrrolidino) substituent, the R-isomer of the 3'-methylaminopyrrolidines was found to be up to 16-fold more potent than the corresponding S-isomer, highlighting the importance of the specific three-dimensional conformation of the C-7 side chain for optimal target interaction. nih.gov These findings underscore that the precise stereochemical configuration is a critical parameter for designing potent quinolone-based compounds.

An in-depth analysis of the chemical compound 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one reveals a molecule that serves as a foundational structure for the synthesis of more complex derivatives with significant biological activities. This article focuses on the mechanistic investigations and molecular target identification related to this specific quinolone core, drawing from research on its derivatives and the broader fluoroquinolone class to infer its potential biological roles.

Mechanistic Biological Investigations and Molecular Target Identification

The study of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one and its derivatives involves a variety of advanced techniques to uncover their mechanisms of action and identify specific molecular targets. These investigations are crucial for understanding their therapeutic potential and for the development of new pharmaceutical agents.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Dihydroquinolin 4 Ones

High-Performance Liquid Chromatography (HPLC) for Purity, Separation, and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one and for the separation of any potential byproducts or enantiomers. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed for the analysis of quinolone derivatives.

Purity and Separation: The purity of a synthesized batch of this compound can be determined by HPLC, where the compound should ideally present as a single, sharp peak. The presence of other peaks would indicate impurities, which could be starting materials, reagents, or side products from the synthesis. Method development for purity analysis involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a small percentage of formic acid to improve peak shape), flow rate, and column temperature to achieve optimal separation of all components. nih.gov

Enantiomeric Analysis: Since the core structure of dihydroquinolin-4-ones can possess chirality, particularly if synthesized using chiral catalysts or precursors, it is crucial to assess the enantiomeric purity. Chiral HPLC, employing a chiral stationary phase (CSP), is the method of choice for separating enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their quantification. Alternatively, pre-column derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral reversed-phase column. nih.gov

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Analysis (Chiral) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Hexane/Isopropanol/Ethanol (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm and 290 nm | UV at 254 nm |

| Column Temperature | 30 °C | 25 °C |

| Injection Volume | 10 µL | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the molecular skeleton and the position of substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the protons on the dihydroquinoline ring. The chemical shifts (δ), coupling constants (J), and multiplicities of these signals are characteristic of their specific electronic and spatial environments. For instance, the fluorine atom at the C6 position will cause characteristic splitting patterns for the adjacent aromatic protons. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C4), the carbons of the aromatic ring, and the ethyl group carbons are all expected in distinct regions of the spectrum. The carbon attached to the fluorine atom (C6) will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature. nih.gov Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₂ | ~2.6 (q) | ~28 |

| C2-CH₂-CH₃ | ~1.2 (t) | ~12 |

| C3-H | ~3.5 (s) | ~45 |

| C4 (C=O) | - | ~190 |

| C5-H | ~7.8 (dd) | ~115 (d, J ≈ 22 Hz) |

| C6-F | - | ~158 (d, J ≈ 245 Hz) |

| C7-H | ~7.2 (ddd) | ~120 (d, J ≈ 8 Hz) |

| C8-H | ~7.5 (dd) | ~128 |

| C4a | - | ~125 |

| C8a | - | ~138 |

| N1-H | ~10-12 (br s) | - |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

Molecular Weight Determination: In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₁H₁₀FNO), the expected monoisotopic mass is approximately 191.0746 g/mol .

Fragmentation Pattern Elucidation: Electron ionization (EI) or collision-induced dissociation (CID) can cause the molecular ion to fragment in a predictable manner. The analysis of these fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, cleavage of the dihydroquinoline ring, and other rearrangements. rsc.org

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₁FNO⁺ | 192.0825 | Protonated molecule |

| [M]⁺ | C₁₁H₁₀FNO⁺ | 191.0746 | Molecular ion |

| [M-C₂H₅]⁺ | C₉H₅FNO⁺ | 162.0355 | Loss of the ethyl group |

| [M-CO]⁺ | C₁₀H₁₀FN⁺ | 163.0797 | Loss of carbon monoxide |

X-ray Crystallography for Determining Solid-State Structural Characteristics and Conformations

Solid-State Conformation: The analysis would reveal the planarity of the quinolone ring system and the orientation of the ethyl group. The dihydro-pyridone ring in similar structures often adopts a slight boat or sofa conformation.

Intermolecular Interactions: The crystal packing is determined by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. In the case of this compound, the N-H group and the carbonyl oxygen are expected to participate in hydrogen bonding, forming dimers or extended networks in the crystal lattice. The fluorine atom can also participate in weaker C-H···F interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. researchgate.netnih.gov

| Parameter | Typical Value/Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Z (Molecules per unit cell) | 4 |

| Hydrogen Bonding | N-H···O=C interactions forming dimers or chains |

| π-π Stacking | Observed between aromatic rings of adjacent molecules |

Synthetic Utility and Research Potential of 2 Ethyl 6 Fluoro 1,4 Dihydroquinolin 4 One Scaffolds

Rational Design of Novel Compounds for Targeted Research Applications

Rational design is a knowledge-driven approach to drug discovery that utilizes the understanding of a biological target's structure and the mechanism of drug-target interaction to create new, more effective, or selective compounds. For the 2-ethyl-6-fluoro-1,4-dihydroquinolin-4-one scaffold, rational design is employed to move beyond library screening and develop novel molecules tailored for specific research applications, including highly potent antibacterials that overcome resistance and derivatives aimed at entirely different therapeutic areas like oncology.

The process typically begins with a well-defined biological target. For antibacterial applications, this remains the bacterial DNA gyrase and topoisomerase IV enzymes. For anticancer research, the targets are often the human homologues, topoisomerase I and II. The design of new compounds relies on several key inputs:

Structure-Activity Relationship (SAR) Data: Decades of research have produced a rich dataset on the SAR of fluoroquinolones. This knowledge informs designers which positions on the scaffold are critical for target binding and which can be modified to alter properties. For example, it is known that the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core is a key pharmacophore for anticancer activity, and modifications at the C-7 position can enhance binding to human topoisomerase II.

Computational Modeling: In silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are indispensable. Molecular docking allows researchers to visualize how a designed molecule might fit into the active site of a target protein, predicting binding energies and key interactions with amino acid residues. This helps prioritize which novel structures are most likely to be active before committing to chemical synthesis.

Hybrid Molecule Strategy: A powerful rational design strategy involves creating hybrid molecules where the fluoroquinolone scaffold is linked to another known pharmacophore. For instance, combining the fluoroquinolone core with a flavonoid moiety has been explored to create dual-action inhibitors that target both DNA gyrase and bacterial efflux pumps, a common resistance mechanism. Similarly, for anticancer applications, hybridization with molecules like N-acylarylhydrazone or oxadiazole has been shown to greatly impact antiproliferative potential.

By integrating these strategies, researchers can rationally design novel compounds based on the fluoroquinolone core for highly specific purposes. This could involve creating derivatives of this compound with fatty amido groups at the C-7 position to enhance cytotoxicity against specific cancer cell lines or designing hybrids that exhibit a completely new mechanism of action. This targeted approach accelerates the discovery process and increases the likelihood of developing potent and selective molecules for a given research application.

Table 3: Examples of Rationally Designed Fluoroquinolone-Based Compounds

| Compound Class | Design Strategy | Intended Target / Application | Key Finding |

|---|---|---|---|

| Norfloxacin-Hydroxamic Acid Derivatives | Addition of metal-chelating and hydrophobic groups | Polypharmacological antibacterial (DNA gyrase/topoisomerase IV and cell wall synthesis) | Resulted in dual-action compounds with activity against DNA and cell wall synthesis pathways. |

| Ciprofloxacin-N-acylarylhydrazone Hybrids | Hybridization with another biologically active scaffold | Anticancer (Topoisomerase II inhibition) | Hybridization and specific substitutions on the appended ring were found to greatly enhance antiproliferative activity. |

| Fluoroquinolone-Flavonoid Hybrids | Pharmacophore hybridization | Multi-target antibacterial (DNA gyrase and efflux pump inhibition) | Created compounds with potent activity against drug-resistant bacteria through a dual mode of action. |

| C-7 Fatty Amido Quinolone Derivatives | SAR-guided modification at C-7 | Anticancer | Derivatives with specific fatty acid chains (hexanoic, octanoic) showed promising cytotoxicity against a panel of cancer cell lines. |

Compound Name Reference

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-ethyl-6-fluoro-1,4-dihydroquinolin-4-one with high purity?

- Methodology : A multi-step synthesis is typical, starting with the quinoline core formation via cyclization of substituted anilines with β-keto esters. Fluorination at the 6-position is achieved using fluorinating agents like Selectfluor® under controlled pH (6–7) and temperature (60–80°C). Ethylation at the 2-position employs ethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .

- Key Considerations : Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and aromatic protons (δ 7.1–8.3 ppm, split due to fluorine coupling).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the 6-fluoro substituent .

- Mass Spectrometry : Molecular ion peak at m/z 247.2 (C₁₁H₁₀FNO) with fragmentation patterns matching quinolinone scaffolds .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to positive controls like cisplatin .

- Anti-inflammatory Testing : Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethyl and 6-fluoro groups influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing fluoro group enhances electrophilicity at the 4-carbonyl, facilitating nucleophilic attack. Ethyl’s steric bulk may hinder reactions at adjacent positions. Use DFT calculations (B3LYP/6-31G*) to model charge distribution .

- Experimental Validation : Compare reaction rates with analogs (e.g., 6-chloro or 6-H derivatives) under identical conditions .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Troubleshooting Framework :

Validate compound purity (HPLC, elemental analysis).

Standardize assay protocols (cell passage number, serum concentration).

Test solubility/DMSO vehicle effects via dose-response curves.

- Case Study : Inconsistent IC₅₀ values for similar quinolinones in MCF-7 cells were traced to differences in cell confluence during treatment .

Q. What advanced techniques characterize its interaction with DNA or enzymes (e.g., topoisomerase II)?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to DNA duplexes.

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites .

- Data Interpretation : Correlate docking scores with experimental IC₅₀ values to identify pharmacophores .

Method Development & Optimization

Q. What strategies improve yield in large-scale synthesis of this compound?

- Process Optimization :

- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification.

- Use flow chemistry for fluorination steps to enhance reproducibility .

- Catalysis : Screen Pd/C or Ni catalysts for cross-coupling steps to reduce side products .

Q. How can photostability and metabolic stability be assessed for preclinical development?

- Photodegradation Studies : Expose to UV light (300–400 nm) and monitor decomposition via HPLC. Add UV stabilizers (e.g., benzophenone derivatives) if needed .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss over time using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.